4-Bromo-3-phenyl-1H-pyrazole 4-Bromo-3-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 13808-65-6
VCID: VC20966817
InChI: InChI=1S/C9H7BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
SMILES: C1=CC=C(C=C1)C2=C(C=NN2)Br
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol

4-Bromo-3-phenyl-1H-pyrazole

CAS No.: 13808-65-6

Cat. No.: VC20966817

Molecular Formula: C9H7BrN2

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-phenyl-1H-pyrazole - 13808-65-6

CAS No. 13808-65-6
Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
IUPAC Name 4-bromo-5-phenyl-1H-pyrazole
Standard InChI InChI=1S/C9H7BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Standard InChI Key ZJFUSLGMGSYTRY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C=NN2)Br
Canonical SMILES C1=CC=C(C=C1)C2=C(C=NN2)Br

Chemical Structure and Properties

Structural Characteristics

4-Bromo-3-phenyl-1H-pyrazole belongs to the pyrazole family, characterized by its five-membered heterocyclic ring with two adjacent nitrogen atoms. The compound features a bromine atom at the 4-position and a phenyl group at the 3-position of the pyrazole ring. This arrangement creates a molecule with specific reactivity patterns that make it useful in various chemical transformations.
The chemical structure can be represented by the following identifiers:

Chemical IdentifierValue
CAS Number13808-65-6
Molecular FormulaC₉H₇BrN₂
Molecular Weight223.07 g/mol
SMILES NotationBrC1=CNN=C1C=2C=CC=CC2
InChIInChI=1S/C9H7BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
InChI KeyZJFUSLGMGSYTRY-UHFFFAOYSA-N
Table 1: Chemical identifiers of 4-Bromo-3-phenyl-1H-pyrazole

Physical Properties

The physical properties of 4-Bromo-3-phenyl-1H-pyrazole significantly influence its handling, storage, and applications in various research contexts. Based on available data, the compound exhibits properties common to similar halogenated heterocycles.

PropertyValue
Physical StateSolid
ColorTypically off-white to pale yellow
SolubilityModerate solubility in organic solvents, limited solubility in water
StabilityRelatively stable under normal conditions
Storage RequirementsStore in a cool, dry place away from light
Table 2: Physical properties of 4-Bromo-3-phenyl-1H-pyrazole
The presence of the bromine atom enhances the compound's reactivity, making it particularly useful as an intermediate in various synthetic pathways . Additionally, the hydrophobic phenyl group contributes to its solubility profile, favoring organic solvents over aqueous solutions.

Synthesis Methods

Modern Synthetic Pathways

Contemporary approaches to synthesizing brominated pyrazoles like 4-Bromo-3-phenyl-1H-pyrazole often employ catalytic methods and more efficient reagents. For instance, the Suzuki coupling reaction has been demonstrated as an effective method for creating bonds between aromatic rings in similar structures .
A relevant example can be observed in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, where arylation is achieved using aryl boronic acids and a palladium catalyst . While this specific example involves a different base structure, the principles of metal-catalyzed cross-coupling reactions are broadly applicable and represent a modern approach to functionalizing heterocyclic compounds like pyrazoles.

Chemical Reactivity

Reactivity Profile

The reactivity of 4-Bromo-3-phenyl-1H-pyrazole is largely determined by its structural features. The bromine substituent at the 4-position serves as an excellent leaving group, making the compound valuable in various substitution and coupling reactions . This reactivity profile enables its use as a building block in the synthesis of more complex molecules.
The pyrazole ring itself possesses both nucleophilic and electrophilic sites, allowing for diverse chemical transformations. The N-H group can participate in deprotonation reactions, while the aromatic system can undergo electrophilic aromatic substitution, albeit with regioselectivity influenced by the existing substituents .

Biological Activities and Applications

Medicinal Chemistry

Pyrazole derivatives, including brominated variants like 4-Bromo-3-phenyl-1H-pyrazole, have demonstrated diverse biological activities. While specific activities for 4-Bromo-3-phenyl-1H-pyrazole are less documented in the available literature, pyrazoles as a class exhibit significant pharmaceutical potential.

Biological ActivityDescription
Anti-inflammatoryPyrazole derivatives can modulate inflammatory pathways
AntibacterialSome pyrazoles show activity against bacterial pathogens
AnticancerCertain pyrazole compounds demonstrate antiproliferative effects
Enzyme inhibitionPyrazoles often serve as enzyme inhibitors in biochemical pathways
Table 3: Potential biological activities associated with pyrazole derivatives
The bromine substituent in 4-Bromo-3-phenyl-1H-pyrazole may enhance binding interactions with biological targets through halogen bonding, potentially increasing its efficacy in certain therapeutic applications. Additionally, the phenyl ring provides opportunities for π-stacking interactions with aromatic amino acid residues in protein binding sites.

Materials Science

In materials science, pyrazoles like 4-Bromo-3-phenyl-1H-pyrazole can contribute to developing new materials with unique electronic or optical properties. Their planar structure and ability to form complexes with metals make them valuable building blocks for advanced materials.
The bromine substituent introduces potential for further functionalization, allowing the compound to serve as a precursor for materials with tailored properties. Additionally, the phenyl group contributes to π-conjugation, which can influence the electronic and photophysical characteristics of resulting materials.

Synthetic Intermediate

One of the most significant applications of 4-Bromo-3-phenyl-1H-pyrazole is as a synthetic intermediate. The presence of the bromine atom makes it particularly useful for further transformations, enabling the creation of libraries of structurally diverse compounds for pharmaceutical screening or materials development .
For example, the bromine can be replaced through cross-coupling reactions to introduce various functional groups, creating molecules with modified biological activities or physical properties. This versatility makes 4-Bromo-3-phenyl-1H-pyrazole a valuable starting point for medicinal chemists and materials scientists.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 4-Bromo-3-phenyl-1H-pyrazole have been reported in the literature, each with unique properties and potential applications. These analogs provide insights into structure-activity relationships and expand the chemical space around the core pyrazole structure.

CompoundCAS NumberKey Structural Difference
3-(4-Bromophenyl)-1H-pyrazole73387-46-9Bromine on phenyl ring instead of pyrazole
4-Bromo-3-methoxy-1-phenyl-1H-pyrazoleNot availableMethoxy group at 3-position instead of phenyl
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamideNot availableDifferent heterocyclic core with carboxamide linker
Table 4: Structural analogs of 4-Bromo-3-phenyl-1H-pyrazole

Synthesis of Related Derivatives

The synthesis of related derivatives offers valuable insights into potential methods for modifying 4-Bromo-3-phenyl-1H-pyrazole. For instance, 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole was prepared by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide, achieving a yield of 88% . This O-alkylation approach demonstrates the feasibility of functionalizing the pyrazole ring in brominated derivatives.
Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized through Suzuki coupling reactions using various aryl boronic acids and a palladium catalyst, yielding products in 60-85% yield . These examples illustrate the potential for diversifying the structure of brominated heterocycles through established synthetic methodologies.

Comparative Properties

Understanding the comparative properties of 4-Bromo-3-phenyl-1H-pyrazole and its structural analogs provides insights into the effects of structural modifications on physical, chemical, and biological characteristics.

CompoundSolubility ProfileKey Reactivity FeaturesPotential Applications
4-Bromo-3-phenyl-1H-pyrazoleModerate in organic solvents, limited in waterReactive bromine for coupling reactionsSynthetic intermediate, potential biological activities
3-(4-Bromophenyl)-1H-pyrazoleSimilar to parent compoundBromine on phenyl ring for alternative couplingSimilar to parent compound with modified reactivity
4-Bromo-3-methoxy-1-phenyl-1H-pyrazoleEnhanced lipophilicityProtected OH group enables selective reactionsSynthetic intermediate with orthogonal reactivity
Table 5: Comparative properties of 4-Bromo-3-phenyl-1H-pyrazole and related compounds

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